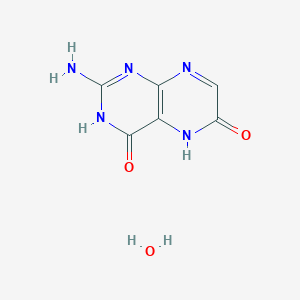

Xanthopterin monohydrate

説明

準備方法

合成経路と反応条件: : キサントプテリン水和物は、プテリジン誘導体を含む様々な化学反応によって合成することができます。一般的な方法の1つは、制御された条件下でのプテリジン化合物の酸化です。 温度、pH、酸化剤の使用など、特定の反応条件は、最終生成物の目的の収量と純度によって異なります .

工業的製造方法: : キサントプテリン水和物の工業的製造は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模な化学合成を行います。 このプロセスには、最終生成物を目的の形態で得るために、結晶化、精製、乾燥などの手順が含まれる場合があります .

化学反応の分析

反応の種類: : キサントプテリン水和物は、酸化、還元、置換反応など、様々な化学反応を起こします。 これらの反応は、特定の用途に合わせて化合物の化学構造を修飾するために頻繁に使用されます .

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、キサントプテリン水和物を酸化することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、化合物を還元します。

主な生成物: : これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化プテリジン誘導体をもたらす可能性がありますが、還元はキサントプテリン水和物の還元型を生成する可能性があります .

科学研究への応用

化学: : キサントプテリン水和物は、プテリジン化学とその誘導体の研究における研究ツールとして使用されます。 それは、様々な条件下でのプテリジンの化学的挙動を理解するためのモデル化合物として役立ちます .

生物学: : 生物学研究では、キサントプテリン水和物は、RNA合成を阻害する役割とその細胞プロセスへの影響について研究されています。 それは、ラットで腎臓の成長と肥大を引き起こすことが示されており、腎臓生理学を研究するための貴重な化合物となっています .

医学: 異常なRNA合成や細胞成長に関連する疾患の治療における可能性のある用途について調査されています .

産業: : 産業分野では、キサントプテリン水和物は天然の染料や様々な化学製剤の成分として使用されています。 そのユニークな光学特性は、材料科学やフォトニクスにおける用途に適しています .

科学的研究の応用

Biochemical and Clinical Applications

1.1 Role in Chronic Renal Failure

Research indicates that xanthopterin levels are altered in patients with chronic renal failure. A study found that xanthopterin is increased in the serum of hemodialysis patients compared to normal subjects, suggesting its potential as a biomarker for renal function. The binding of xanthopterin to proteins decreases significantly in uremic conditions, which may reflect underlying pathophysiological changes in red blood cells during renal insufficiency .

1.2 Immunological Effects

Xanthopterin has been shown to inhibit the proliferation of lymphocytes stimulated by concanavalin A, indicating its immunosuppressive properties. This suggests potential applications in autoimmune diseases where modulation of the immune response is desired .

Pharmacological Potential

2.1 Antioxidant Properties

Xanthopterin exhibits antioxidant activity, which can be beneficial in mitigating oxidative stress-related damage in various diseases. Its ability to scavenge free radicals positions it as a candidate for further pharmacological studies aimed at developing antioxidant therapies .

2.2 Antimicrobial Activity

Preliminary studies have suggested that xanthopterin may possess antimicrobial properties, although more research is needed to fully understand its efficacy against specific pathogens .

Analytical Techniques

The measurement of xanthopterin concentrations has been facilitated by advanced analytical techniques such as high-performance liquid chromatography (HPLC). These methodologies allow for precise quantification of xanthopterin levels in biological samples, aiding in clinical diagnostics and research .

Case Study: Xanthopterin in Cancer Research

A notable case study explored the effects of xanthopterin on cancer cell lines, demonstrating its potential to inhibit cell growth and induce apoptosis. This finding highlights the need for further investigation into its mechanisms of action and potential as an anticancer agent .

Summary of Applications

| Application Area | Description |

|---|---|

| Chronic Renal Failure | Increased serum levels; potential biomarker for renal dysfunction |

| Immunology | Inhibits lymphocyte proliferation; possible therapeutic use in autoimmunity |

| Antioxidant Therapy | Scavenges free radicals; potential use in oxidative stress-related diseases |

| Antimicrobial Research | Preliminary evidence of antimicrobial properties; requires further study |

| Cancer Research | Inhibitory effects on cancer cell growth; potential anticancer applications |

作用機序

キサントプテリン水和物は、主にRNA合成を阻害することによってその効果を発揮します。この阻害は、化合物とRNA合成経路に関与する特定の分子標的との相互作用によって起こります。 正確な分子標的と経路はまだ調査中ですが、キサントプテリン水和物は、腎臓の成長や肥大などの効果をもたらす細胞プロセスに大きな変化を引き起こすことが知られています .

類似の化合物との比較

類似の化合物

イソキサントプテリン: 同様の光学特性と生物学的活性を持つ別のプテリジン化合物。

ロイコプテリン: 異なる化学的および生物学的特性を持つプテリジン誘導体。

ビオプテリン: 様々な生物学的プロセスに関与する天然のプテリジン.

独自性: : キサントプテリン水和物は、特定の励起/発光特性とRNA合成を阻害する能力によって独特です。 ラットで腎臓の成長と肥大を引き起こす役割も、他の類似の化合物とは異なります .

類似化合物との比較

Similar Compounds

Isoxanthopterin: Another pteridine compound with similar optical properties and biological activities.

Leucopterin: A pteridine derivative with distinct chemical and biological properties.

Biopterin: A naturally occurring pteridine involved in various biological processes.

Uniqueness: : Xanthopterin Hydrate is unique due to its specific excitation/emission properties and its ability to inhibit RNA synthesis. Its role in causing renal growth and hypertrophy in rats also sets it apart from other similar compounds .

生物活性

Xanthopterin monohydrate is a naturally occurring pteridine derivative that has garnered interest in various biological studies due to its unique properties and potential applications in medicine and biology. This article explores the biological activity of this compound, focusing on its effects, mechanisms, and relevant research findings.

This compound is characterized by its yellow pigment, which is primarily found in certain insects and plants. It has a molecular formula of CHNO·HO and a molecular weight of approximately 198.15 g/mol. The compound exhibits a characteristic excitation/emission maximum at 386/456 nm, which is significant for its photobiological activities .

1. Antioxidant Properties

Xanthopterin has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals, contributing to cellular protection against oxidative stress. The antioxidant activity is attributed to its ability to donate electrons, thus neutralizing reactive oxygen species (ROS) .

2. Photoprotective Effects

In the Oriental hornet (Vespa orientalis), xanthopterin plays a crucial role in UV protection. The pigment accumulates in the cuticle, providing a barrier against harmful UV radiation. This protective mechanism is vital for the survival of the hornets during their foraging activities .

3. Role in Chronic Conditions

A study highlighted that xanthopterin levels are altered in chronic renal failure patients, with increased concentrations and decreased protein binding observed. This alteration may indicate a potential biomarker for renal dysfunction, suggesting that xanthopterin could play a role in the pathophysiology of chronic kidney disease .

Xanthopterin's biological activities are mediated through various mechanisms:

- Enzymatic Interactions : Xanthopterin may influence enzymatic pathways involved in redox reactions, enhancing cellular defenses against oxidative damage.

- Gene Expression Modulation : There is evidence suggesting that xanthopterin can affect gene expression related to stress responses, although specific pathways require further investigation.

Case Study 1: Xanthopterin in Chronic Renal Failure

A clinical study investigated the levels of xanthopterin in patients with chronic renal failure. It was found that elevated levels correlated with disease severity, indicating its potential as a biomarker for monitoring renal function .

Case Study 2: Photoprotection in Insects

Research on the Oriental hornet demonstrated that the accumulation of xanthopterin granules in the cuticle significantly reduced UV radiation penetration, thus protecting the hornet during exposure to sunlight. This study emphasizes the ecological importance of xanthopterin in insect survival strategies .

Research Findings Summary

特性

IUPAC Name |

2-amino-3,5-dihydropteridine-4,6-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H,9,12)(H3,7,8,10,11,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYCFNCAIXIUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)NC(=N2)N)NC1=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975198 | |

| Record name | 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5979-01-1 | |

| Record name | 4,6-Pteridinedione, 2-amino-3,5-dihydro-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Pteridinedione, 2-amino-1,5-dihydro-, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。